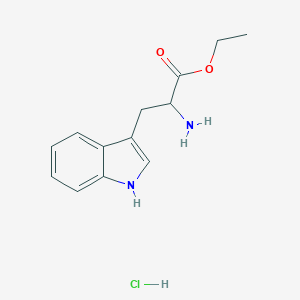

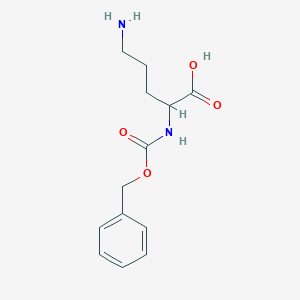

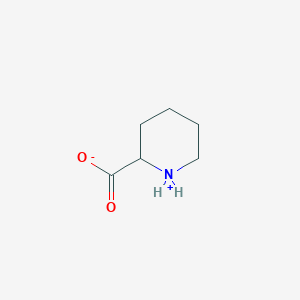

![molecular formula C15H15NO2 B555627 (R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid CAS No. 170080-13-4](/img/structure/B555627.png)

(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid

概要

説明

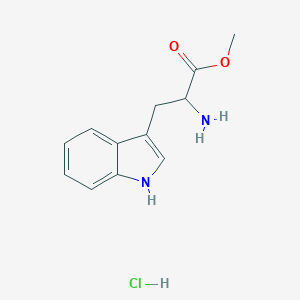

“®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” is a complex organic compound. It consists of a biphenyl group, which is two benzene rings connected by a single covalent bond . The specific compound you’re asking about also includes an aminopropanoic acid group.

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of polyamides derived from biphenyl involves Friedel-Craft acylation followed by the Willgerodt reaction . Another example is the Suzuki reaction, which is a type of coupling reaction that combines two hydrocarbon fragments .Molecular Structure Analysis

Biphenyl, the core structure of the compound, is not planar. One benzene ring is slightly twisted in relation to the other due to steric crowding . This twist introduces a degree of axial chirality into the molecule, which can have significant implications for its chemical properties and interactions .Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions. Some of these include the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Biphenyl, for example, has a molecular weight of 154.2078 g/mol . It’s important to note that the addition of functional groups to the biphenyl core will alter these properties.科学的研究の応用

Enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, has been explored, involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).

The compound has been used for the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters (Drewes et al., 1992).

Novel biphenyl ester derivatives, including this compound, have been synthesized for significant anti-tyrosinase activities, which are comparable to the standard inhibitor kojic acid (Kwong et al., 2017).

The compound has been used in the synthesis of tetrazine-containing amino acid for peptide modification and live cell labeling (Ni et al., 2015).

It has been used in optical resolution by preferential crystallization for synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid (Shiraiwa et al., 2002).

Phenylpropanoic acid derivatives containing this compound have been explored as potent GPR40 agonists for the treatment of type 2 diabetes (Mikami et al., 2012).

Genetic incorporation of a fluorescent amino acid derivative of this compound into proteins in Saccharomyces cerevisiae for local probing of protein structure and interactions (Lee et al., 2009).

作用機序

Target of Action

D-4,4’-Biphenylalanine, also known as ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid, is an unnatural amino acid that has been shown to target metastatic osteosarcoma (mOS) and castration-resistant prostate cancer (CRPC) cells . These cells overexpress phosphatases, which are the primary targets of D-4,4’-Biphenylalanine .

Mode of Action

The compound is incorporated into peptide assemblies, significantly accelerating their accumulation within prostate cancer cells . This boosts their capacity to hinder cancer proliferation . The D-peptide backbone with an aspartate methyl diester at the C-terminal offers the highest activity against these immunosuppressive mOS and CRPC cells .

Biochemical Pathways

The compound’s ability to inhibit cancer proliferation suggests it may interfere with cell cycle regulation and apoptosis .

Pharmacokinetics

The compound’s rapid cellular uptake suggests it may have favorable absorption and distribution profiles

Result of Action

The integration of D-4,4’-Biphenylalanine into peptide assemblies significantly accelerates their accumulation within prostate cancer cells, boosting their capacity to hinder cancer proliferation . This work paves a way for engineering supramolecular medicine, potentially heightening the efficacy of peptide-based treatments for prostate cancer .

Action Environment

The compound’s effectiveness in inhibiting cancer proliferation suggests it may be robust to various physiological conditions .

Safety and Hazards

特性

IUPAC Name |

(2R)-2-amino-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZLABDVDPYLRZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426534 | |

| Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170080-13-4 | |

| Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of D-4,4'-Biphenylalanine (D-BiP) into the peptide pBP-NBD improve its efficacy against cancer cells?

A1: The study by [] demonstrates that incorporating D-BiP into the pBP-NBD peptide significantly enhances its cellular uptake. This enhanced uptake is attributed to the hydrophobic nature of D-BiP, which promotes the peptide's interaction with cell membranes and facilitates its entry into the cells. The increased intracellular concentration of the peptide leads to a higher concentration at the target site (endoplasmic reticulum for Saos2, SJSA1, and PC3 cells, and lysosomes for VCaP cells []), ultimately resulting in improved efficacy against metastatic osteosarcoma and castration-resistant prostate cancer cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。